
2,6-Dichlorocyclohexanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Dichlorocyclohexanone is an organic compound with the molecular formula C6H8Cl2O. It is a derivative of cyclohexanone, where two chlorine atoms are substituted at the 2nd and 6th positions of the cyclohexane ring. This compound is known for its unique chemical properties and is used in various scientific and industrial applications .
准备方法
Synthetic Routes and Reaction Conditions: 2,6-Dichlorocyclohexanone can be synthesized through the chlorination of cyclohexanone. The process involves the gradual addition of chlorine to cyclohexanone in the presence of a catalyst such as dimethylacetamide. The reaction is typically carried out at a temperature range of 80-84°C to ensure optimal yield and prevent oxidative polymerization .
Industrial Production Methods: In an industrial setting, the chlorination process is scaled up using specialized equipment to control the reaction conditions precisely. The reaction mass is maintained at a specific temperature range, and the concentration of cyclohexanone is kept minimal to inhibit polymerization. The product is then isolated and purified to achieve a high content of the basic substance .
化学反应分析
Types of Reactions: 2,6-Dichlorocyclohexanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding chlorinated carboxylic acids.
Reduction: Reduction reactions can convert it into chlorinated alcohols.
Substitution: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace chlorine atoms.
Major Products: The major products formed from these reactions include chlorinated carboxylic acids, chlorinated alcohols, and various substituted cyclohexanones .
科学研究应用
2,6-Dichlorocyclohexanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including herbicides and pharmaceuticals.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It serves as a precursor in the synthesis of medicinal compounds.
Industry: It is utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2,6-Dichlorocyclohexanone involves its interaction with molecular targets through its reactive chlorine atoms and carbonyl group. These functional groups enable the compound to participate in various chemical reactions, leading to the formation of different products. The pathways involved include nucleophilic substitution and oxidation-reduction reactions .
相似化合物的比较
2,2-Dichlorocyclohexanone: Another chlorinated derivative of cyclohexanone with chlorine atoms at the 2nd and 2nd positions.
2,6-Dichlorobenzonitrile: A compound used as a herbicide, synthesized from 2,6-Dichlorocyclohexanone.
2,6-Dichloroaniline: An intermediate in the production of pharmaceuticals and dyes.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other chlorinated cyclohexanones. Its ability to undergo a wide range of chemical reactions makes it a valuable compound in various fields of research and industry .
属性
CAS 编号 |
30418-63-4 |
|---|---|
分子式 |
C6H8Cl2O |
分子量 |
167.03 g/mol |
IUPAC 名称 |
2,6-dichlorocyclohexan-1-one |
InChI |
InChI=1S/C6H8Cl2O/c7-4-2-1-3-5(8)6(4)9/h4-5H,1-3H2 |
InChI 键 |
MNOLFQQEONPNAT-UHFFFAOYSA-N |
规范 SMILES |
C1CC(C(=O)C(C1)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


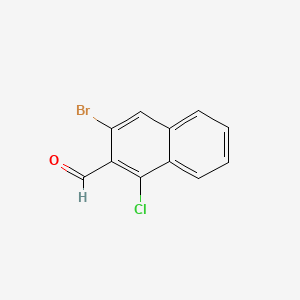
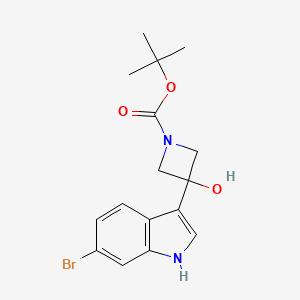
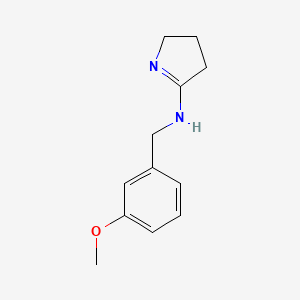
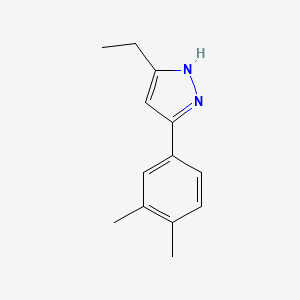
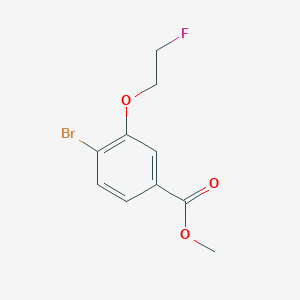
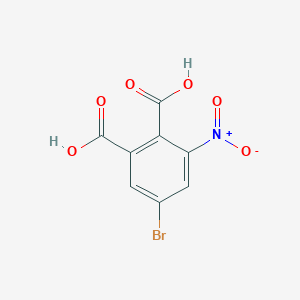
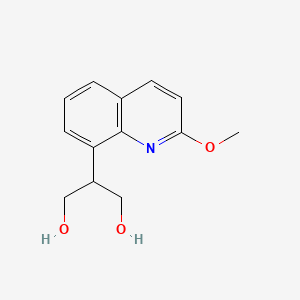
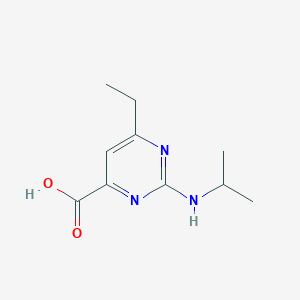
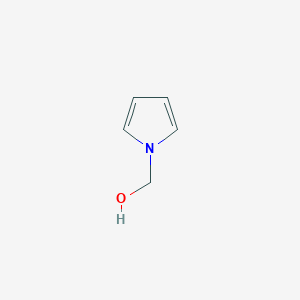
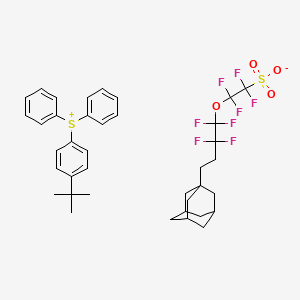
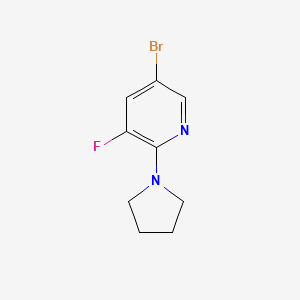
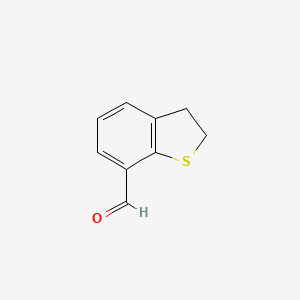
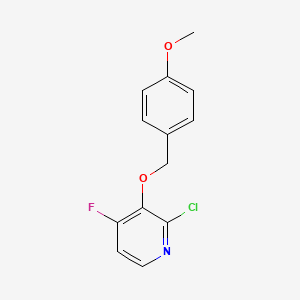
![1-Methyl-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde](/img/structure/B13932501.png)
